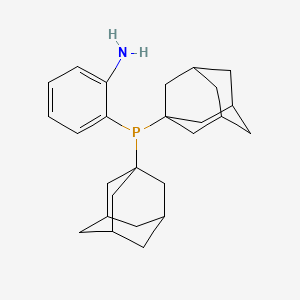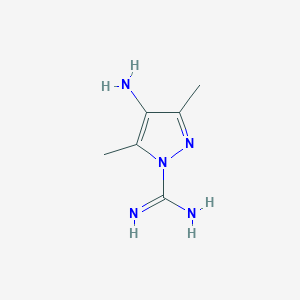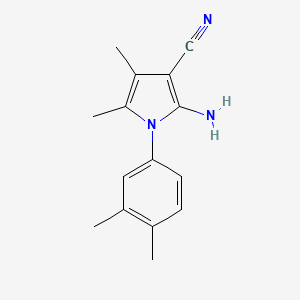
2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with amino, dimethylphenyl, and carbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form an intermediate, which is then cyclized to yield the desired pyrrole derivative . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: shares similarities with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C15H17N3 |
|---|---|
分子量 |
239.32 g/mol |
IUPAC名 |
2-amino-1-(3,4-dimethylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3/c1-9-5-6-13(7-10(9)2)18-12(4)11(3)14(8-16)15(18)17/h5-7H,17H2,1-4H3 |
InChIキー |
WSIMBOVXWHUCCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2N)C#N)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
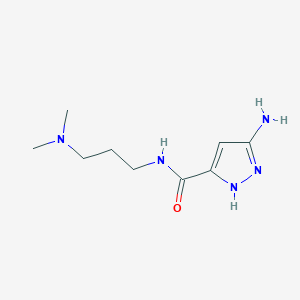
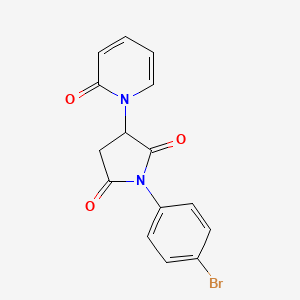
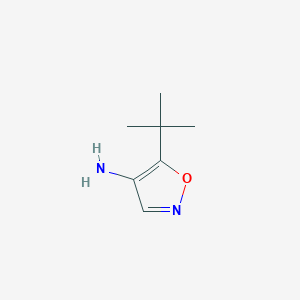

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
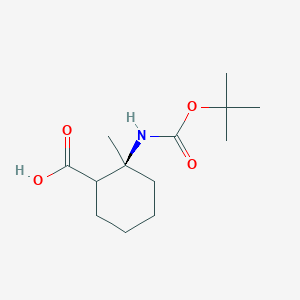
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)

![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
